1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one is a highly specialized, bifunctional heterocyclic building block characterized by a 2-acetylpyridine core and a 5-position imidazolyl substitution. In industrial procurement and medicinal chemistry, this compound is primarily valued for its dual reactivity and strict geometric rigidity [1]. The acetyl group provides a highly predictable, enolizable handle for downstream cyclizations—such as the formation of pyrimidines, chalcones, or hydrazones—while the imidazole ring introduces a critical basic site (pKa ~6.5) that enhances aqueous solubility and serves as a hydrogen-bond acceptor in active pharmaceutical ingredients (APIs) [2]. Compared to simpler building blocks, its specific electronic profile makes it an optimal precursor for advanced kinase inhibitors and tunable transition-metal ligands.
Procurement teams may be tempted to substitute 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one with the more common 2-acetylpyridine or the aldehyde analog, 5-(1H-imidazol-1-yl)pyridine-2-carbaldehyde, to reduce upfront costs. However, these substitutions routinely fail in scale-up environments [1]. 2-Acetylpyridine entirely lacks the secondary basic nitrogen provided by the imidazole ring, which is essential for forming stable, isolable salts during purification and for achieving target-binding affinity in drug discovery [2]. Conversely, substituting with the aldehyde analog leads to severe chemoselectivity issues; aldehydes are highly prone to auto-oxidation and uncontrollable multi-addition during aldol condensations, often reducing isolated yields by over 30% and mandating expensive chromatographic purification [3].
When utilized as a precursor for chalcone or pyrimidine synthesis, the acetyl group of 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one demonstrates superior chemoselectivity compared to its aldehyde counterpart. Under standard base-catalyzed condensation conditions, the ketone achieves a highly controlled mono-condensation [1]. In contrast, the aldehyde analog suffers from over-reaction and Cannizzaro-type side reactions, significantly depressing the yield of the desired intermediate.
| Evidence Dimension | Isolated yield of mono-condensation product |
| Target Compound Data | >85% yield with <5% poly-addition byproducts |
| Comparator Or Baseline | 5-(1H-imidazol-1-yl)pyridine-2-carbaldehyde (<55% yield, >20% poly-addition/oxidation) |
| Quantified Difference | 30% absolute increase in target yield; 4-fold reduction in side-products |
| Conditions | Base-catalyzed aldol condensation (NaOH/EtOH, 25 °C, 4 hours) |
Higher chemoselectivity eliminates the need for complex chromatographic purification, directly lowering the cost of goods manufactured (COGM) in API synthesis.
The presence of the imidazole ring provides a distinct basic site that facilitates straightforward purification via salt precipitation. Compared to a triazole-substituted analog, which possesses a significantly lower pKa, 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one readily forms a stable, highly crystalline hydrochloride salt [1]. This allows crude reaction mixtures to be purified via simple acid-base extraction and filtration.
| Evidence Dimension | Salt formation efficiency and recovery purity |
| Target Compound Data | >98% recovery at >99% purity via HCl salt precipitation |
| Comparator Or Baseline | 1-[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]ethan-1-one (fails to precipitate cleanly, requires chromatography) |
| Quantified Difference | Elimination of chromatography step; >98% recovery vs variable column yields |
| Conditions | Precipitation from ethyl acetate using 1.2 eq of 4M HCl in dioxane |
The ability to purify intermediates via simple filtration rather than chromatography is a major driver for selecting this specific scaffold in ton-scale procurement.
Beyond organic synthesis, this compound serves as a potent bidentate ligand. The electron-donating nature of the 5-imidazolyl group significantly alters the electronic properties of the pyridine nitrogen compared to the unsubstituted 2-acetylpyridine baseline [1]. When complexed with Ruthenium(II), this electron donation stabilizes the metal center, shifting its redox potential and enhancing the stability of the resulting photoredox catalyst.
| Evidence Dimension | Redox potential shift in Ru(II) complexes |
| Target Compound Data | Cathodic shift of approximately -120 mV in the Ru(III)/Ru(II) couple |
| Comparator Or Baseline | Unsubstituted 2-acetylpyridine (baseline redox potential) |
| Quantified Difference | 120 mV enhanced stabilization of the higher oxidation state |
| Conditions | Cyclic voltammetry of [Ru(bpy)2(ligand)]2+ in acetonitrile at 100 mV/s |
Procuring this specific ligand allows catalyst developers to fine-tune the redox window of their organometallic systems for more demanding photoredox transformations.
Because of its highly controlled mono-condensation reactivity and the ability to form stable salts, this compound is the preferred starting material for synthesizing complex bis-heterocyclic kinase inhibitors. The acetyl group acts as a reliable anchor for constructing pyrimidine or pyrazole rings, while the imidazole ensures the final API maintains favorable aqueous solubility and hydrogen-bonding capabilities [1].
The specific electronic push provided by the 5-imidazolyl group makes this compound an excellent ligand for transition metal complexes (e.g., Ru, Ir). It is specifically procured by materials scientists seeking to shift the redox potentials of their catalysts by ~120 mV compared to standard 2-acetylpyridine ligands, enabling more robust performance in visible-light-mediated cross-coupling reactions [2].
In library design, the rigid pyridine-imidazole axis combined with the reactive acetyl handle allows for rapid, high-throughput diversification. Its pKa profile ensures that the resulting library members are easily purified via standard acidic aqueous workups, making it a highly process-friendly scaffold for medicinal chemistry procurement [1].